2-Chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline
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Overview
Description
2-Chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methoxy, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chloro and methoxy substituents. The pyrazolyl group is then added through a series of reactions involving the appropriate reagents and catalysts. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A related compound with similar structural features but different functional groups.
3-hydroxy-4-methoxycinnamic acid: Another compound with methoxy and chloro substituents but a different core structure.
Uniqueness
2-Chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C22H22ClN3O5S |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
2-chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
InChI |
InChI=1S/C22H22ClN3O5S/c1-29-15-7-5-13(6-8-15)18-11-19(26(25-18)32(4,27)28)16-9-14-10-20(30-2)21(31-3)12-17(14)24-22(16)23/h5-10,12,19H,11H2,1-4H3 |
InChI Key |
RGRZFDXDGZRCBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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